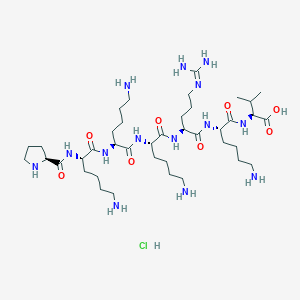

NLS (PKKKRKV) hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H78N14O8.ClH/c1-25(2)32(39(61)62)54-38(60)30(16-6-10-22-44)52-37(59)31(18-12-24-48-40(45)46)53-36(58)29(15-5-9-21-43)51-35(57)28(14-4-8-20-42)50-34(56)27(13-3-7-19-41)49-33(55)26-17-11-23-47-26;/h25-32,47H,3-24,41-44H2,1-2H3,(H,49,55)(H,50,56)(H,51,57)(H,52,59)(H,53,58)(H,54,60)(H,61,62)(H4,45,46,48);1H/t26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEMQFYSOAXAJS-XXZMQFNDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79ClN14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

919.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NLS (PKKKRKV) Hydrochloride for Researchers and Drug Development Professionals

Abstract

NLS (PKKKRKV) hydrochloride is the salt form of a synthetically produced heptapeptide (B1575542) with the amino acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val. This peptide sequence constitutes a classical monopartite Nuclear Localization Signal (NLS) originally identified from the Simian Virus 40 (SV40) large T antigen. Its principal biological function is to facilitate the transport of macromolecules from the cytoplasm into the cell nucleus. This is achieved through a well-defined pathway involving the nuclear import machinery, primarily the importin α/β heterodimer. The cationic nature of the peptide allows it to interact with negatively charged molecules such as DNA and RNA, making it a valuable tool in gene delivery and drug targeting research. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Chemical and Physical Properties

This compound is a highly pure, synthetic peptide provided as a hydrochloride salt to improve its stability and solubility in aqueous solutions. The core peptide, PKKKRKV, possesses a high density of basic amino acid residues (lysine and arginine), contributing to its positive charge at physiological pH and its ability to interact with the nuclear import machinery.

| Property | Value | Reference |

| Amino Acid Sequence | Pro-Lys-Lys-Lys-Arg-Lys-Val | [1][2] |

| Molecular Formula (Base Peptide) | C40H78N14O8 | [1] |

| Molecular Weight (Base Peptide) | 883.14 g/mol | [1] |

| Molecular Weight (Hydrochloride Salt) | 919.60 g/mol | [3] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥99% | [1] |

| Solubility | Soluble in water | [1] |

Mechanism of Action: The Classical Nuclear Import Pathway

The translocation of large molecules across the nuclear envelope is a regulated process mediated by NLSs. The PKKKRKV sequence is a classical NLS that is recognized by the importin α subunit of the importin α/β heterodimeric transport receptor.[4][5]

The import process can be summarized in the following steps:

-

Recognition and Binding: In the cytoplasm, the NLS-containing cargo protein (or a molecule conjugated to the NLS peptide) is recognized and bound by importin α.[6][7]

-

Formation of the Ternary Complex: The importin α/cargo complex then binds to importin β, forming a ternary import complex.[4]

-

Translocation through the Nuclear Pore Complex (NPC): Importin β mediates the docking of the ternary complex to the NPC and facilitates its translocation through the central channel.[4]

-

Cargo Release: Once inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin β. This binding induces a conformational change that leads to the dissociation of the complex and the release of the cargo and importin α.[4]

-

Recycling of Receptors: The importin β/Ran-GTP complex is exported back to the cytoplasm, where GTP hydrolysis to GDP, stimulated by RanGAP, leads to the dissociation of the complex, making importin β available for another round of import. Importin α is also recycled back to the cytoplasm.

Caption: Classical nuclear import pathway mediated by NLS (PKKKRKV).

Experimental Applications and Protocols

The primary application of this compound is to enhance the nuclear delivery of various molecules, including plasmid DNA, oligonucleotides, proteins, and nanoparticles, for research and therapeutic purposes.

Gene Delivery

NLS (PKKKRKV) has been shown to significantly enhance the transfection efficiency of non-viral gene delivery vectors.[4] By conjugating the NLS peptide to a gene delivery vector or the plasmid DNA itself, the nuclear uptake of the genetic material is greatly improved, leading to higher transgene expression.

Quantitative Data on Transfection Enhancement:

| Cell Line | Vector | Transfection Enhancement (fold-increase) | Reference |

| Various | Cationic lipids and polymers | 10 to 1,000 | [4] |

| 3T3 | Cationic lipid (Transfectam) | ~100 | [5] |

| 3T3 | Cationic polymer (PEI) | ~1,000 | [5] |

| BNL CL.2 | PEI | ~100 | [5] |

Experimental Protocol: NLS-mediated Plasmid DNA Transfection

This protocol provides a general framework for using this compound to enhance plasmid DNA transfection. Optimization of concentrations and ratios is recommended for specific cell types and plasmids.

Materials:

-

This compound

-

Plasmid DNA encoding the gene of interest

-

Cationic lipid or polymer-based transfection reagent (e.g., Lipofectamine®, PEI)

-

Opti-MEM® I Reduced Serum Medium or similar

-

Mammalian cell line of choice

-

Complete cell culture medium

-

Sterile microcentrifuge tubes

-

Reporter gene assay system (e.g., luciferase, GFP)

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

-

Preparation of NLS-DNA Complexes:

-

Dilute the desired amount of plasmid DNA in Opti-MEM®.

-

In a separate tube, dilute the this compound in Opti-MEM®. The molar ratio of NLS to DNA may need to be optimized, with reported ratios ranging from 1:1 to over 100:1.

-

Add the diluted NLS to the diluted DNA and mix gently by pipetting. Incubate for 15-30 minutes at room temperature to allow for complex formation.

-

-

Preparation of Transfection Complexes:

-

Dilute the cationic transfection reagent in Opti-MEM® according to the manufacturer's instructions.

-

Add the diluted transfection reagent to the NLS-DNA complex solution. Mix gently and incubate for 15-30 minutes at room temperature to form the final transfection complexes.

-

-

Transfection:

-

Remove the culture medium from the cells and wash once with PBS.

-

Add fresh, serum-free or complete medium (depending on the transfection reagent) to the cells.

-

Add the transfection complexes dropwise to the cells.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

After the incubation period, replace the transfection medium with fresh, complete culture medium.

-

Continue to incubate the cells for 24-72 hours.

-

Analyze transgene expression using the appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

-

Caption: A generalized workflow for performing NLS-enhanced gene transfection.

Concluding Remarks

This compound is a powerful and versatile tool for researchers in molecular biology, cell biology, and drug development. Its ability to harness the cell's natural nuclear import machinery provides a robust method for enhancing the delivery of macromolecules to the nucleus. The information and protocols provided in this guide serve as a starting point for the successful application of this peptide in a variety of experimental contexts. As with any biological reagent, optimization of experimental conditions is crucial for achieving the desired outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NLS (PKKKRKV) (hydrochloride)|CAS |DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Gene delivery: A single nuclear localization signal peptide is sufficient to carry DNA to the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human-derived NLS enhance the gene transfer efficiency of chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLS (PKKKRKV) (hydrochloride) - MedChem Express [bioscience.co.uk]

An In-depth Technical Guide to the Mechanism of Action of NLS (PKKKRKV) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of NLS (PKKKRKV) hydrochloride, a well-characterized nuclear localization signal (NLS) derived from the SV40 large T antigen. The core function of this peptide is to mediate the active transport of molecules from the cytoplasm into the nucleus. This process is fundamental for cellular function and holds significant potential for targeted drug and gene delivery. This document details the molecular interactions, cellular uptake, and the importin-mediated nuclear import pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

This compound is the salt form of the synthetic peptide with the amino acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val. This sequence represents a classical monopartite nuclear localization signal.[1][2] Its primary and most studied function is to act as a tag for macromolecules, facilitating their recognition by the cellular nuclear import machinery and subsequent translocation into the nucleus.[3][4][5][6] The cationic nature of the peptide, rich in lysine (B10760008) and arginine residues, also contributes to its ability to penetrate cell membranes, classifying it as a cell-penetrating peptide (CPP).[7] This dual functionality makes this compound a valuable tool in research and a promising vector for the targeted delivery of therapeutic agents to the nucleus.

Core Mechanism of Action: Importin-Mediated Nuclear Import

The central mechanism of action of this compound revolves around the classical nuclear import pathway, a highly regulated process involving a series of protein-protein interactions.

Binding to Importin α

In the cytoplasm, the NLS peptide is recognized and bound by the importin α subunit of the nuclear import receptor complex.[3][4][5][6][8] Importin α acts as an adapter protein, possessing a specific binding pocket for the NLS motif. The binding affinity of NLS peptides to importin α is a critical determinant of import efficiency.

Formation of the Ternary Import Complex

Upon binding of the NLS-containing cargo to importin α, the complex is then recognized by importin β.[1][8] This interaction leads to the formation of a stable ternary complex consisting of the NLS-cargo, importin α, and importin β. Importin β is the component that directly interacts with the nuclear pore complex (NPC).

Translocation through the Nuclear Pore Complex

The ternary import complex docks at the cytoplasmic face of the NPC. The subsequent translocation through the central channel of the NPC is an energy-dependent process.[8]

Dissociation of the Import Complex via the Ran GTPase Cycle

Once inside the nucleoplasm, the high concentration of Ran-GTP (Guanosine triphosphate-bound Ran) mediates the dissociation of the import complex.[1][8][9][10] Ran-GTP binds to importin β, inducing a conformational change that leads to the release of the importin α-NLS-cargo complex.[1][9][11] Subsequently, other nuclear factors facilitate the release of the NLS-cargo from importin α. The importins are then recycled back to the cytoplasm for subsequent rounds of import.[1][9]

Quantitative Data

The efficiency of NLS-mediated nuclear import is underpinned by the binding affinities between the involved proteins. The following table summarizes key quantitative data from in vitro and in cellulo studies.

| Parameter | Value | Method | Organism/System | Reference |

| Kd (NLS - Importin α) | ~10 nM | Fluorescence Depolarization Assay | In vitro (N-terminally truncated importin α) | [12] |

| Effective KD (NLS - Importin α) | 16 ± 7 µM | Fluorescence Recovery After Photobleaching (FRAP) | Living CHO-K1 cells | [13] |

Note: The significant difference in Kd values between in vitro and in cellulo measurements highlights the influence of the cellular environment and the autoinhibitory domain of full-length importin α on binding affinity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway

Experimental Workflow

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cellular Uptake and Nuclear Localization by Confocal Microscopy

This protocol allows for the visualization of the cellular uptake and subcellular localization of a fluorescently labeled NLS peptide.

Materials:

-

Cells (e.g., HeLa, HT1080, or other suitable cell line)

-

Cell culture medium

-

Fluorescently labeled this compound (e.g., FITC-conjugated)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1-0.5% Triton X-100 in PBS for permeabilization

-

DAPI (4',6-diamidino-2-phenylindole) solution for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and culture until they reach 60-70% confluency.

-

Prepare a working solution of the FITC-NLS peptide in cell culture medium at the desired concentration (e.g., 10 µM).

-

Remove the old medium from the cells and add the medium containing the FITC-NLS peptide.

-

Incubate the cells for a specified time (e.g., 30 minutes to 6 hours) at 37°C in a CO2 incubator.

-

After incubation, wash the cells three times with PBS to remove any unbound peptide.

-

Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is crucial for subsequent nuclear staining.

-

Wash the cells twice with PBS.

-

Stain the nuclei by incubating with DAPI solution for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for FITC and DAPI. Analyze the images for the subcellular distribution of the green fluorescence signal (FITC-NLS) relative to the blue fluorescence signal (DAPI-stained nucleus).

Quantitative Analysis of Cellular Uptake by Flow Cytometry

This protocol provides a quantitative measure of the cellular uptake of a fluorescently labeled NLS peptide.

Materials:

-

Cells in suspension or adherent cells detached with a non-enzymatic cell dissociation solution

-

Cell culture medium

-

Fluorescently labeled this compound (e.g., FITC-conjugated)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells to a sufficient number.

-

Prepare a series of working solutions of the FITC-NLS peptide at various concentrations in cell culture medium.

-

Incubate the cells with the different concentrations of FITC-NLS peptide for a specified time (e.g., 30 minutes) at 37°C. Include a control group of untreated cells.

-

After incubation, wash the cells three times with cold PBS to stop uptake and remove unbound peptide.

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% fetal bovine serum).

-

Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the FITC channel.

-

Gate on the live cell population and measure the mean fluorescence intensity for each sample.

-

Compare the mean fluorescence intensity of the treated cells to the untreated control to quantify the cellular uptake.

Conclusion

This compound functions as a potent molecular tag that hijacks the endogenous classical nuclear import pathway. Its mechanism of action is well-defined, involving a cascade of interactions with importin α, importin β, and the nuclear pore complex, with the Ran GTPase cycle providing the directionality and energy for the final release of cargo into the nucleus. The dual properties of this peptide as both a nuclear targeting signal and a cell-penetrating peptide make it a highly valuable tool for researchers in cell biology and a promising component in the development of next-generation drug and gene delivery systems aimed at nuclear targets. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization and further investigation of this compound in various research and development applications.

References

- 1. Nuclear Import of Plant Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nuclear localization sequence - Wikipedia [en.wikipedia.org]

- 3. Optimization of nuclear localization signal for nuclear transport of DNA-encapsulating particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly efficient cellular uptake of a cell-penetrating peptide (CPP) derived from the capsid protein of porcine circovirus type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. pnas.org [pnas.org]

- 8. Gene delivery: A single nuclear localization signal peptide is sufficient to carry DNA to the cell nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The role of the ran GTPase in nuclear assembly and DNA replication: characterisation of the effects of Ran mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Quantitative analysis of nuclear localization signal (NLS)-importin alpha interaction through fluorescence depolarization. Evidence for auto-inhibitory regulation of NLS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Probing Nuclear Localization Signal-Importin α Binding Equilibria in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Archetypal Nuclear Targeting Signal: A Technical Guide to the PKKKRKV Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise trafficking of proteins between the cytoplasm and the nucleus is fundamental to eukaryotic cell function. This process is governed by specific amino acid motifs known as nuclear localization signals (NLSs) that act as passports for entry into the nucleus. Among the best-characterized of these is the PKKKRKV sequence, the classical monopartite NLS (cNLS) derived from the Simian Virus 40 (SV40) large T-antigen.[1][2] First identified in 1984, this short, basic peptide has become a cornerstone for understanding the mechanisms of nuclear import and a valuable tool in biomedical research and drug development.[3] This technical guide provides an in-depth overview of the function of the PKKKRKV sequence, the experimental methodologies used to study it, and its quantitative interaction with the nuclear import machinery.

The PKKKRKV Sequence: A Classical Nuclear Localization Signal

The PKKKRKV sequence is a seven-amino-acid peptide (Pro-Lys-Lys-Lys-Arg-Lys-Val) that typifies the monopartite class of NLSs, which are characterized by a single cluster of basic amino acids.[1][2] Its primary function is to mediate the binding of its cargo protein to the nuclear import receptor, importin α.[4] This interaction is the initial and critical step in the classical nuclear import pathway. The basic nature of the lysine (B10760008) (K) and arginine (R) residues is crucial for this binding, and mutations within this sequence can abolish nuclear import.[5]

The Classical Nuclear Import Pathway

The import of proteins bearing the PKKKRKV NLS is a multi-step process orchestrated by a series of transport factors and the nuclear pore complex (NPC).

-

Recognition and Complex Formation: In the cytoplasm, the PKKKRKV NLS is recognized and bound by the adaptor protein importin α.[2] Importin α then recruits importin β, forming a trimeric import complex.[6]

-

Translocation through the Nuclear Pore Complex: Importin β mediates the docking of the import complex to the NPC and facilitates its translocation through the central channel.[6]

-

Dissociation in the Nucleus: Once inside the nucleus, the high concentration of Ran-GTP, a small GTPase, plays a crucial role. Ran-GTP binds to importin β, inducing a conformational change that leads to the dissociation of the import complex and the release of the NLS-containing cargo protein.[6][7]

-

Receptor Recycling: The importin α/importin β/Ran-GTP complex is then exported back to the cytoplasm. In the cytoplasm, Ran-GTP is hydrolyzed to Ran-GDP by the action of a GTPase-activating protein (GAP), causing the release of importin α and importin β, which are then available for another round of import.

Quantitative Analysis of the PKKKRKV-Importin α Interaction

The affinity of the PKKKRKV NLS for importin α is a key determinant of import efficiency. This interaction has been quantified using various biophysical techniques, revealing a high-affinity binding in the nanomolar range.

| NLS Sequence | Importin α Isoform | Organism | Method | Dissociation Constant (Kd) | Reference |

| SV40 NLS (PKKKRKV) | Importin α/β complex | Not Specified | Biosensor | 3.5 x 10⁻⁸ M | |

| Conventional NLSs | At-IMPα | Arabidopsis thaliana | Not Specified | 5-10 nM | [7] |

| Conventional NLSs | m-IMPα (mouse) | Mus musculus | Not Specified | 50-70 nM | [7] |

| Optimal Peptide (KKKRR) | m-IMPα2 (mouse) | Mus musculus | Binding Assays | Low nanomolar | |

| Optimal Peptide (KKKRK) | h-IMPα1 (human) | Homo sapiens | Binding Assays | Low nanomolar | |

| Optimal Peptide (KKRKK) | h-IMPα5 (human) | Homo sapiens | Binding Assays | Low nanomolar |

Experimental Protocols

In Vitro Nuclear Import Assay using Digitonin-Permeabilized Cells

This assay reconstitutes the nuclear import process in vitro and is a powerful tool to dissect the molecular requirements of NLS-mediated transport.

a. Materials:

-

Adherent mammalian cells (e.g., HeLa) grown on glass coverslips

-

Transport buffer (20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA)

-

Digitonin (B1670571) solution (40 µg/mL in transport buffer)

-

Wash buffer (Transport buffer with 1 mg/mL BSA)

-

Cytosolic extract (e.g., from HeLa cells or Xenopus eggs) or purified recombinant import factors (importin α, importin β, Ran, NTF2)

-

ATP-regenerating system (1 mM ATP, 5 mM creatine (B1669601) phosphate, 20 U/mL creatine phosphokinase)

-

Fluorescently labeled NLS-cargo protein (e.g., PKKKRKV-GFP)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

b. Protocol:

-

Grow cells on coverslips to 70-80% confluency.

-

Wash cells twice with cold transport buffer.

-

Permeabilize the plasma membrane by incubating the coverslips with digitonin solution for 5 minutes on ice.

-

Wash away the digitonin and cytosolic components three times with cold wash buffer.

-

Prepare the import reaction mix on ice: cytosolic extract or purified import factors, ATP-regenerating system, and the fluorescently labeled NLS-cargo protein in transport buffer.

-

Invert the coverslips onto droplets of the import reaction mix on a parafilm-lined plate.

-

Incubate at 30°C for 30 minutes in a humidified chamber.

-

Stop the reaction by washing the coverslips three times with cold wash buffer.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Mount the coverslips on glass slides using mounting medium containing DAPI.

-

Visualize the localization of the fluorescent cargo protein using fluorescence microscopy.

Immunofluorescence Staining for Nuclear Localization

This technique allows for the visualization of the subcellular localization of an NLS-containing protein in fixed cells.

a. Materials:

-

Cells grown on coverslips, transfected with a plasmid encoding the NLS-tagged protein of interest.

-

Phosphate-buffered saline (PBS)

-

Fixative (4% paraformaldehyde in PBS)

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody against the protein of interest or its tag.

-

Fluorescently labeled secondary antibody.

-

Mounting medium with DAPI.

b. Protocol:

-

Wash the cells on coverslips three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30 minutes.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips on slides with mounting medium containing DAPI.

-

Observe the protein localization using a fluorescence microscope.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

a. Materials:

-

Purified importin α protein.

-

Synthetic PKKKRKV peptide.

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Isothermal titration calorimeter.

b. Protocol:

-

Dialyze both importin α and the PKKKRKV peptide extensively against the same dialysis buffer to minimize buffer mismatch effects.

-

Determine the precise concentrations of the protein and peptide solutions using a spectrophotometer.

-

Degas both solutions to prevent air bubbles in the calorimeter.

-

Load the importin α solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

-

Load the PKKKRKV peptide solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). A typical experiment consists of a series of small injections (e.g., 2-10 µL) of the peptide into the protein solution.

-

Perform the titration. The instrument will measure the heat evolved or absorbed after each injection.

-

Analyze the resulting data by integrating the heat peaks and fitting them to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic parameters such as association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd).

a. Materials:

-

SPR instrument and a sensor chip (e.g., CM5).

-

Purified importin α protein (ligand).

-

Synthetic PKKKRKV peptide (analyte).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Amine coupling kit (EDC, NHS, ethanolamine).

b. Protocol:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

-

Immobilize importin α to the activated surface by injecting the protein solution in the immobilization buffer.

-

Deactivate the remaining active esters by injecting ethanolamine.

-

Inject a series of concentrations of the PKKKRKV peptide over the immobilized importin α surface at a constant flow rate.

-

Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time by measuring the change in the SPR signal (response units, RU).

-

After each injection cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound peptide.

-

Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

Visualizations

Caption: The classical nuclear import pathway for a PKKKRKV-containing cargo protein.

Caption: Workflow for the in vitro nuclear import assay.

Conclusion

The PKKKRKV sequence remains a paradigm for understanding nuclear protein import. Its simple, yet highly effective, mechanism of action has been elucidated through a variety of sophisticated experimental techniques. For researchers in basic science and drug development, a thorough understanding of this NLS and the methods used to study it is invaluable. The ability to quantitatively assess its interaction with the import machinery provides a framework for designing novel therapeutic strategies that can modulate nuclear transport for the treatment of a range of diseases.

References

- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 2. Diversification of importin-α isoforms in cellular trafficking and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. tainstruments.com [tainstruments.com]

- 7. Plant importin alpha binds nuclear localization sequences with high affinity and can mediate nuclear import independent of importin beta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the SV40 Large T-Antigen Nuclear Localization Signal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Simian Virus 40 (SV40) large tumor antigen (T-antigen) nuclear localization signal (NLS), a cornerstone in the study of nucleocytoplasmic transport. Its well-defined sequence and robust activity have made it an invaluable tool in molecular and cell biology, with significant implications for drug delivery and gene therapy.

The Core of Nuclear Import: The SV40 NLS

The SV40 large T-antigen NLS is a short peptide sequence that acts as a passport for proteins destined for the cell nucleus. Discovered in 1984, it was the first identified NLS and remains the archetypal example of a classical monopartite NLS.[1]

Sequence: The canonical amino acid sequence of the SV40 NLS is:

Pro-Lys-Lys-Lys-Arg-Lys-Val (PKKKRKV) [2][3]

This sequence is characterized by a high concentration of basic amino acids (lysine and arginine), which are crucial for its function.

Mechanism of Action: The Classical Import Pathway

The SV40 NLS mediates nuclear import through the classical nuclear import pathway, a well-orchestrated process involving a series of protein-protein interactions.

-

Recognition in the Cytoplasm: In the cytoplasm, the SV40 NLS is recognized and bound by the adapter protein importin α.[4]

-

Formation of the Ternary Complex: The importin α/NLS-cargo complex then binds to importin β1, forming a ternary import complex.

-

Translocation through the Nuclear Pore Complex (NPC): Importin β1 mediates the docking of the complex to the NPC and facilitates its translocation through the central channel.

-

Dissociation in the Nucleus: Once inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin β1. This interaction leads to the dissociation of the import complex, releasing the NLS-containing cargo and importin α into the nucleoplasm.

-

Recycling of Receptors: Importin α is recycled back to the cytoplasm by the export receptor CAS, in a Ran-GTP dependent manner. Importin β1 is also transported back to the cytoplasm, where Ran-GTP is hydrolyzed to Ran-GDP, releasing importin β1 for another round of import.

Below is a diagram illustrating the classical nuclear import pathway for a cargo protein containing the SV40 NLS.

Quantitative Analysis of SV40 NLS Function

The interaction between the SV40 NLS and importin α has been extensively studied, providing valuable quantitative data on the determinants of nuclear import efficiency. A functional NLS typically exhibits a binding constant (Kd) for the importin α/β heterodimer in the nanomolar range, whereas non-functional sequences have affinities that are orders of magnitude weaker.[5][6]

Alanine (B10760859) Scanning Mutagenesis of the SV40 NLS

Alanine scanning is a powerful technique to determine the contribution of individual amino acid residues to protein function. Studies by Hodel et al. have systematically replaced each residue of the SV40 NLS with alanine and measured the impact on binding affinity to importin α.

| Residue Position | Original Residue | Mutant (Alanine) | Change in Binding Affinity (ΔΔG kcal/mol) | Qualitative Effect on Import |

| P1 | Pro | Ala | ~1.0 | Reduced |

| P2 | Lys | Ala | > 3.0 | Abolished |

| P3 | Lys | Ala | ~2.0 | Greatly Reduced |

| P4 | Lys | Ala | ~1.5 | Reduced |

| P5 | Arg | Ala | ~2.5 | Greatly Reduced |

| P6 | Lys | Ala | ~1.0 | Reduced |

| P7 | Val | Ala | ~0.5 | Minimally Affected |

Data synthesized from Hodel et al. (2001). ΔΔG represents the change in the Gibbs free energy of binding upon mutation; a higher positive value indicates a greater loss of binding affinity.

These results highlight the critical role of the basic residues, particularly the lysine (B10760008) at position P2, in the high-affinity interaction with importin α.

Experimental Protocols for Studying the SV40 NLS

A variety of experimental techniques are employed to investigate the function of the SV40 NLS. Below are detailed methodologies for key experiments.

In Vitro Nuclear Import Assay

This assay reconstitutes the nuclear import process in a cell-free system, allowing for the direct measurement of NLS-mediated transport.

Materials:

-

Digitonin-permeabilized cells (e.g., HeLa cells)

-

Cytosolic extract (as a source of import factors)

-

Fluorescently labeled cargo protein containing the SV40 NLS (e.g., SV40 NLS-GFP)

-

Energy-regenerating system (ATP, GTP, creatine (B1669601) phosphate, creatine kinase)

-

Import buffer (e.g., 20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA)

-

Microscopy setup with fluorescence imaging capabilities

Protocol:

-

Cell Permeabilization:

-

Grow cells on coverslips to sub-confluency.

-

Wash cells with transport buffer.

-

Permeabilize the plasma membrane by incubating with 40-50 µg/mL digitonin (B1670571) in transport buffer for 5 minutes on ice, leaving the nuclear envelope intact.

-

Wash away the digitonin with transport buffer.

-

-

Import Reaction:

-

Prepare the import reaction mix containing cytosolic extract, the energy-regenerating system, and the fluorescently labeled SV40 NLS-cargo protein in import buffer.

-

Invert the coverslip with the permeabilized cells onto a drop of the import reaction mix.

-

Incubate at 30-37°C for 15-30 minutes to allow for nuclear import.

-

-

Fixation and Imaging:

-

Wash the coverslips with transport buffer.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of the fluorescent cargo using fluorescence microscopy.

-

The workflow for a typical in vitro nuclear import assay is depicted below.

Immunofluorescence Staining for SV40 NLS-tagged Proteins

Immunofluorescence allows for the visualization of the subcellular localization of a protein of interest within fixed cells.

Materials:

-

Cells expressing the SV40 NLS-tagged protein of interest (e.g., transfected with a plasmid encoding SV40 NLS-GFP)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody against the protein of interest (if not fluorescently tagged)

-

Fluorophore-conjugated secondary antibody (if using an unlabeled primary antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Fixation:

-

Seed cells on coverslips and allow them to adhere and grow.

-

If necessary, transfect cells with the plasmid encoding the SV40 NLS-tagged protein and incubate for 24-48 hours.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[7]

-

Wash three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens.

-

Wash three times with PBS.

-

Block non-specific antibody binding sites by incubating with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

If the SV40 NLS-tagged protein is not fluorescent (e.g., GFP-tagged), incubate with a specific primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

-

Wash with PBS.

-

Mount the coverslip onto a microscope slide using mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope, capturing images in the appropriate channels for the fluorophores used.

-

The logical relationship between the key components of an immunofluorescence experiment is outlined below.

Applications in Research and Drug Development

The well-characterized nature of the SV40 NLS has led to its widespread use in various applications:

-

Studying Protein Function: By fusing the SV40 NLS to a protein of interest, researchers can direct it to the nucleus and study its nuclear functions.

-

Drug Delivery: The SV40 NLS can be attached to therapeutic molecules, such as small molecules, peptides, or nanoparticles, to enhance their delivery to the nucleus and increase their efficacy.[1]

-

Gene Therapy: In non-viral gene delivery, the SV40 NLS can be used to facilitate the nuclear import of plasmid DNA or other gene-editing machinery.

Conclusion

The SV40 large T-antigen nuclear localization signal remains a fundamental tool for researchers and a promising component in the development of novel therapeutics. Its simple, yet powerful, mechanism of action provides a clear model for understanding and manipulating the intricate process of nucleocytoplasmic transport. A thorough understanding of its sequence-function relationship, as detailed in this guide, is essential for its effective application in both basic research and translational medicine.

References

- 1. Nuclear Localization Signal-Tagged Systems: Relevant Nuclear Import Principles in the Context of Current Therapeutic Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Investigation of the Effects of Multiple SV40 Nuclear Localization Signal Fusion on the Genome Editing Activity of Purified SpCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Types of nuclear localization signals and mechanisms of protein import into the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear Import of Plant Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Dissection of a nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KoreaMed Synapse [synapse.koreamed.org]

An In-depth Technical Guide to the PKKKRKV Peptide's Interaction with Importin Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the archetypal nuclear localization signal (NLS) peptide, PKKKRKV, and the nuclear import receptor, importin alpha. The PKKKRKV sequence, derived from the Simian Virus 40 (SV40) large T-antigen, represents a cornerstone for understanding the classical nuclear import pathway.[1][2][3][4][5] This document delves into the quantitative binding affinities, detailed experimental methodologies for their measurement, and the underlying molecular mechanisms governing this critical cellular process.

The Classical Nuclear Import Pathway: A Conceptual Overview

The transport of proteins into the nucleus is a highly regulated process essential for cellular function. The classical nuclear import pathway is responsible for the translocation of cargo proteins containing a classical NLS (cNLS). This process is primarily mediated by a heterodimeric receptor composed of importin alpha and importin beta.[6][7][8]

-

Recognition in the Cytoplasm: In the cytoplasm, importin alpha acts as an adapter protein, directly recognizing and binding to the cNLS of a cargo protein.[8] The PKKKRKV sequence is a well-characterized monopartite cNLS, meaning it consists of a single cluster of basic amino acids.[2][5]

-

Formation of the Ternary Complex: The importin alpha/cargo complex then binds to importin beta. This interaction is crucial, as importin beta mediates the docking of the entire complex to the nuclear pore complex (NPC).[7][8] The binding of importin beta to importin alpha also plays a regulatory role by displacing an autoinhibitory domain in importin alpha, thereby increasing its affinity for the NLS.[9][10][11]

-

Translocation through the Nuclear Pore Complex: The ternary complex (importin beta-importin alpha-cargo) is actively transported through the NPC into the nucleoplasm. This translocation is facilitated by interactions between importin beta and nucleoporins, the protein components of the NPC.

-

Cargo Release in the Nucleus: Inside the nucleus, the small GTPase Ran, in its GTP-bound state (RanGTP), binds to importin beta. This binding induces a conformational change that leads to the dissociation of the import complex, releasing the importin alpha-cargo dimer.[3][7]

-

Dissociation of Importin Alpha and Cargo: The release of the cargo from importin alpha is facilitated by several factors. The autoinhibitory N-terminal domain of importin alpha, known as the importin beta-binding (IBB) domain, can compete with the NLS for the binding site on importin alpha once importin beta is released.[6][12] Additionally, the cellular apoptosis susceptibility (CAS) protein, an export receptor for importin alpha, in conjunction with RanGTP, promotes the dissociation of the cargo.[3][7]

-

Recycling of Receptors: Importin alpha is then exported back to the cytoplasm by CAS in a complex with RanGTP. Importin beta, also bound to RanGTP, is independently exported. In the cytoplasm, RanGTP is hydrolyzed to RanGDP, leading to the release of the importins, which are then available for another round of nuclear import.

Quantitative Binding Data

The interaction between NLS peptides and importin alpha is characterized by high affinity. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower Kd values indicating a stronger interaction. The binding affinity can be influenced by the specific importin alpha isoform and the presence of importin beta, which relieves the autoinhibitory effect of importin alpha's IBB domain.[9][10][11]

| NLS Peptide/Protein | Importin α Isoform(s) | Experimental Condition | Binding Affinity (Kd) | Reference(s) |

| SV40 Large T-Antigen NLS | Mouse Importin α (full-length) + Importin β | Surface Plasmon Resonance | 35 nM | [11] |

| SV40 Large T-Antigen NLS | Mouse Importin α (truncated, ΔIBB) | Surface Plasmon Resonance | 17 nM | [11] |

| Nucleoplasmin NLS | Mouse Importin α (full-length) + Importin β | Surface Plasmon Resonance | 48 nM | [11] |

| Nucleoplasmin NLS | Mouse Importin α (truncated, ΔIBB) | Surface Plasmon Resonance | 14 nM | [11] |

| TAF8 NLS (PVKKPKIRR) | Not specified | Isothermal Titration Calorimetry | 10.4 µM | [13] |

| Optimal Peptide (KKKRR) | Mouse Importin α2 | ELISA-based assay | Low nanomolar | [14][15] |

| Optimal Peptide (KKKRK) | Human Importin α1 | ELISA-based assay | Low nanomolar | [14][15] |

| Optimal Peptide (KKRKK) | Human Importin α5 | ELISA-based assay | Low nanomolar | [14][15] |

Note: The SV40 Large T-Antigen NLS contains the PKKKRKV sequence. The truncated importin alpha (ΔIBB) lacks the N-terminal autoinhibitory importin beta-binding domain.

Detailed Experimental Protocols

Several biophysical techniques are employed to quantitatively analyze the binding of NLS peptides to importin alpha.

ITC directly measures the heat change that occurs upon the binding of a ligand (the NLS peptide) to a macromolecule (importin alpha). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[16]

Methodology:

-

Sample Preparation:

-

Recombinantly express and purify importin alpha and synthesize the PKKKRKV peptide.

-

Thoroughly dialyze both the protein and the peptide against the same buffer (e.g., 50 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP) to minimize heat of dilution effects.[16][17]

-

Determine the precise concentrations of the protein and peptide solutions.

-

-

ITC Experiment:

-

Load the importin alpha solution into the sample cell of the calorimeter (e.g., at a concentration of 20 µM).

-

Load the concentrated NLS peptide solution into the injection syringe (e.g., at a concentration of 200 µM).

-

Perform a series of small, sequential injections of the peptide into the protein solution.

-

The heat change after each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of peptide to protein.

-

This binding isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.

-

SPR is a label-free technique that monitors the binding of an analyte (e.g., NLS peptide) to a ligand (e.g., importin alpha) immobilized on a sensor chip in real-time.

Methodology:

-

Chip Preparation:

-

Immobilize purified importin alpha onto a sensor chip surface (e.g., a CM5 chip) via amine coupling.[20]

-

A control flow cell is typically prepared with an irrelevant protein or is left blank to subtract non-specific binding.

-

-

Binding Measurement:

-

Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the PKKKRKV peptide over the immobilized importin alpha.

-

The binding of the peptide to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

After each injection, a dissociation phase is monitored by flowing running buffer over the chip.

-

The chip surface is regenerated between different peptide concentrations if necessary.

-

-

Data Analysis:

-

The association and dissociation rates (kon and koff) are determined by fitting the sensorgram data to a kinetic model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

FP/FA is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.[21][22] When a small, fluorescently labeled NLS peptide binds to the much larger importin alpha protein, its tumbling rate in solution decreases, leading to an increase in the polarization of its emitted fluorescence.[9]

Methodology:

-

Probe Preparation:

-

Synthesize the PKKKRKV peptide with a fluorescent label (e.g., fluorescein (B123965) or rhodamine) attached.

-

-

Binding Assay:

-

In a microplate format, a fixed concentration of the fluorescently labeled NLS peptide is incubated with increasing concentrations of purified importin alpha.

-

The fluorescence polarization is measured for each concentration point using a suitable plate reader.

-

-

Data Analysis:

-

The increase in fluorescence polarization is plotted against the concentration of importin alpha.

-

The data is fitted to a sigmoidal binding curve to determine the Kd.

-

This assay can also be adapted to a competitive format to screen for inhibitors of the NLS-importin alpha interaction.[23]

-

Structural Insights into the Interaction

The binding of monopartite cNLSs like PKKKRKV occurs primarily at the major NLS-binding site of importin alpha.[12][14][15] This site is located within a groove formed by armadillo (ARM) repeats 2 to 4 of the importin alpha structure.[3] The basic residues of the NLS, particularly the lysines and arginines, form critical electrostatic and hydrogen bonding interactions with acidic and other polar residues within this binding pocket. The proline at the N-terminus of the PKKKRKV sequence and the valine at the C-terminus also contribute to the binding specificity through hydrophobic and van der Waals interactions. The precise positioning of these residues within the binding groove is crucial for the high-affinity interaction.[24]

Conclusion and Future Directions

The interaction between the PKKKRKV peptide and importin alpha is a fundamental process in cellular biology and serves as a paradigm for understanding nuclear protein import. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers in this field. Future research may focus on the development of novel therapeutics that can modulate this interaction, for instance, by designing small molecules or peptidomimetics that inhibit the nuclear import of pathogenic proteins. A deeper understanding of the specificity of different importin alpha isoforms for various NLS sequences will also be crucial for the development of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nuclear localization sequence - Wikipedia [en.wikipedia.org]

- 3. Mechanisms and Signals for the Nuclear Import of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A functional and structural comparative analysis of large tumor antigens reveals evolution of different importin α‐dependent nuclear localization signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Probing Nuclear Localization Signal-Importin α Binding Equilibria in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Importin α: functions as a nuclear transport factor and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Quantitative analysis of nuclear localization signal (NLS)-importin alpha interaction through fluorescence depolarization. Evidence for auto-inhibitory regulation of NLS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biophysical characterization of interactions involving importin-alpha during nuclear import. | Semantic Scholar [semanticscholar.org]

- 11. Biophysical characterization of interactions involving importin-alpha during nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Classical Nuclear Localization Signals: Definition, Function, and Interaction with Importin α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Probing the extent of importin‐α targeting of the TAF8 NLS by eliminating its cationic net‐charge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Probing the Specificity of Binding to the Major Nuclear Localization Sequence-binding Site of Importin-α Using Oriented Peptide Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Probing the specificity of binding to the major nuclear localization sequence-binding site of importin-alpha using oriented peptide library screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 17. Nuclear Import Receptors Directly Bind to Arginine-Rich Dipeptide Repeat Proteins and Suppress Their Pathological Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Importin α3 Is Tolerant to Nuclear Localization Signal Chirality | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Evidence for Distinct Substrate Specificities of Importin α Family Members in Nuclear Protein Import - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structural and calorimetric studies reveal specific determinants for the binding of a high-affinity NLS to mammalian importin-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NLS (PKKKRKV) Peptide: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PKKKRKV peptide, derived from the Simian Virus 40 (SV40) large T-antigen, is a prototypical monopartite classical nuclear localization signal (cNLS).[1][2][3] This short, positively charged sequence is instrumental in mediating the selective transport of proteins from the cytoplasm into the nucleus. Its well-defined structure and robust functionality have made it a cornerstone for studying the mechanisms of nuclear import and a valuable tool in various biotechnological and therapeutic applications, including gene delivery.[2][4] This technical guide provides a comprehensive overview of the structure, biophysical properties, and experimental methodologies associated with the PKKKRKV peptide, intended to serve as a valuable resource for researchers in the fields of cell biology, molecular biology, and drug development.

Structure and Physicochemical Properties

The primary structure of the SV40 NLS is the amino acid sequence Pro-Lys-Lys-Lys-Arg-Lys-Val. The high concentration of basic residues (lysine and arginine) confers a significant positive charge at physiological pH, a critical feature for its function.

Tabulated Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | Pro-Lys-Lys-Lys-Arg-Lys-Val | [1] |

| Molecular Formula | C40H78N14O8 | [5] |

| Molecular Weight | 883.14 g/mol | [5][6] |

| Isoelectric Point (pI) | ~11.5 (Calculated) | N/A |

| Net Charge at pH 7.4 | +6 (Calculated) | N/A |

Structural Conformation

In its unbound state, the PKKKRKV peptide is largely unstructured in solution. However, upon binding to its receptor, importin-α, it adopts a more defined, extended conformation. X-ray crystallography studies of the complex have revealed that the peptide binds to a shallow groove on the surface of importin-α.[7] The lysine (B10760008) and arginine side chains of the NLS make critical contacts with acidic residues within the major NLS-binding site of importin-α.[8][9]

Mechanism of Nuclear Import

The PKKKRKV peptide facilitates nuclear import via the classical importin-α/β pathway. This process is a multi-step, energy-dependent mechanism that ensures the selective passage of cargo through the nuclear pore complex (NPC).

Signaling Pathway of Classical Nuclear Import

The process begins with the recognition of the NLS by the importin-α subunit in the cytoplasm. The resulting cargo-importin-α complex then binds to importin-β. This trimeric complex is subsequently translocated through the NPC. Once inside the nucleus, the small GTPase Ran, in its GTP-bound state (Ran-GTP), binds to importin-β, causing the dissociation of the complex and the release of the cargo-importin-α dimer. Importin-α is then released from the cargo through a process involving the nuclear protein Nup50 and the export receptor CAS (Cellular Apoptosis Susceptibility protein), which exports importin-α back to the cytoplasm for another round of import.[10]

Figure 1. Classical nuclear import pathway mediated by the PKKKRKV NLS.

Quantitative Data

The interaction between the PKKKRKV NLS and importin-α is a key determinant of nuclear import efficiency. Various biophysical techniques have been employed to quantify this interaction.

Binding Affinity to Importin-α

The dissociation constant (Kd) is a measure of the binding affinity between the NLS and importin-α, with a lower Kd indicating a higher affinity.

| Importin-α Isoform | NLS Peptide | Method | Dissociation Constant (Kd) | Reference |

| Mouse Importin-α1 (ΔIBB) | SV40 NLS (PKKKRKV) | Solid Phase Binding | 5.1 nM | [11] |

| Human Importin-α1 | SV40 NLS (PKKKRKV) | Isothermal Titration Calorimetry | ~100 µM | [12] |

| Human Importin-α1 (ΔIBB) | SV40 NLS (PKKKRKV) | Isothermal Titration Calorimetry | ~6 µM | [12] |

| Yeast Importin-α (ΔIBB) | SV40 NLS-GFP | Fluorescence Depolarization | ~10 nM | [13][14] |

| Arabidopsis thaliana Importin-α | SV40 NLS | Surface Plasmon Resonance | 5-10 nM | [15] |

Note: ΔIBB refers to the truncated form of importin-α lacking the auto-inhibitory Importin-β binding domain, which generally exhibits higher affinity for the NLS.

Experimental Protocols

A variety of experimental techniques are utilized to synthesize, characterize, and evaluate the function of the PKKKRKV peptide.

Solid-Phase Peptide Synthesis (SPPS) of PKKKRKV

This protocol outlines the manual synthesis of the PKKKRKV peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. b. Add DIPEA (6 eq) to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test. e. Wash the resin with DMF and DCM.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Val, Lys, Arg, Lys, Lys, Lys, Pro).

-

Final Deprotection: After coupling the final amino acid (Pro), perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

In Vitro Nuclear Import Assay using Digitonin-Permeabilized Cells

This assay reconstitutes nuclear import in cells whose plasma membranes have been selectively permeabilized, leaving the nuclear envelope intact.[16][17][18]

Materials:

-

Adherent mammalian cells (e.g., HeLa) grown on coverslips

-

Transport buffer (20 mM HEPES pH 7.3, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 1 mM EGTA, 2 mM DTT)

-

Fluorescently labeled cargo protein containing the PKKKRKV NLS (e.g., GFP-NLS)

-

Cytosolic extract (e.g., from HeLa cells or Xenopus eggs) or purified importin-α, importin-β, Ran, and NTF2

-

ATP-regenerating system (ATP, creatine (B1669601) phosphate, creatine phosphokinase)

-

GTP

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

Procedure:

-

Cell Permeabilization: a. Wash cells grown on coverslips with cold transport buffer. b. Incubate the cells with transport buffer containing a low concentration of digitonin (e.g., 40 µg/mL) on ice for 5 minutes to permeabilize the plasma membrane. c. Wash away the digitonin and cytosolic components with cold transport buffer.

-

Import Reaction: a. Prepare the import reaction mix containing the permeabilized cells on the coverslip, fluorescently labeled NLS-cargo, cytosolic extract (or purified import factors), and the ATP-regenerating system with GTP. b. Incubate the reaction at 37°C for 30 minutes to allow for nuclear import.

-

Fixation and Imaging: a. Stop the reaction by washing with cold transport buffer. b. Fix the cells with 4% paraformaldehyde. c. Mount the coverslips on slides with mounting medium containing DAPI to stain the nuclei. d. Visualize the localization of the fluorescent cargo using fluorescence microscopy.

-

Quantification: Quantify the nuclear accumulation of the fluorescent signal relative to the cytoplasmic signal to determine the efficiency of nuclear import.

Figure 2. Workflow for an in vitro nuclear import assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat changes that occur upon the binding of a ligand (the NLS peptide) to a macromolecule (importin-α), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[19][20][21]

Materials:

-

Purified importin-α (ΔIBB form is often used to avoid auto-inhibition)

-

Synthesized and purified PKKKRKV peptide

-

ITC instrument

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT)

Procedure:

-

Sample Preparation: a. Dialyze both the importin-α and the PKKKRKV peptide extensively against the same dialysis buffer to minimize buffer mismatch effects. b. Determine the accurate concentrations of the protein and peptide solutions.

-

ITC Experiment: a. Load the importin-α solution into the sample cell of the ITC instrument. b. Load the PKKKRKV peptide solution into the injection syringe at a concentration 10-20 times that of the protein. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections of the peptide into the protein solution, recording the heat change after each injection.

-

Data Analysis: a. Integrate the raw ITC data to obtain the heat change per injection. b. Subtract the heat of dilution, determined from a control experiment injecting the peptide into the buffer alone. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.

Structure-Function Relationship

The function of the PKKKRKV peptide is intrinsically linked to its primary sequence and the resulting physicochemical properties.

Figure 3. Relationship between the structure and function of the PKKKRKV NLS.

Conclusion

The PKKKRKV peptide remains a fundamental tool for dissecting the intricate process of nucleocytoplasmic transport. Its well-characterized structure, defined binding properties, and the availability of robust experimental protocols make it an ideal model system for both basic research and the development of novel therapeutic strategies. This guide provides a foundational understanding of this important biological motif and the methodologies used to study it, empowering researchers to effectively utilize the PKKKRKV NLS in their scientific endeavors.

References

- 1. KoreaMed Synapse [synapse.koreamed.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A functional and structural comparative analysis of large tumor antigens reveals evolution of different importin α‐dependent nuclear localization signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. NLS (PKKKRKV) - CD Bioparticles [cd-bioparticles.net]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Classical Nuclear Localization Signals: Definition, Function, and Interaction with Importin α - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Types of nuclear localization signals and mechanisms of protein import into the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of importin-α bound to a non-classical nuclear localization signal of the influenza A virus nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal Structure of Human Importin-α1 (Rch1), Revealing a Potential Autoinhibition Mode Involving Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of nuclear localization signal (NLS)-importin alpha interaction through fluorescence depolarization. Evidence for auto-inhibitory regulation of NLS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Plant importin alpha binds nuclear localization sequences with high affinity and can mediate nuclear import independent of importin beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Reconstitution of Nuclear Import in Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nuclear import in digitonin-permeabilized cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.biologists.com [journals.biologists.com]

- 19. Structure of Importin-α from a Filamentous Fungus in Complex with a Classical Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

Core Principles of Nuclear Import Signals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the selective transport of proteins into the nucleus, a process orchestrated by specific amino acid sequences known as nuclear import signals or nuclear localization signals (NLSs). Understanding these mechanisms is critical for research in cell biology, the development of therapeutics targeting nuclear processes, and the design of novel drug delivery systems.

The Classical Nuclear Import Pathway: A Step-by-Step Overview

The best-understood mechanism for transporting proteins into the nucleus is the classical nuclear import pathway.[1][2][3] This process is essential for proteins larger than approximately 40-60 kDa, which cannot passively diffuse through the nuclear pore complex (NPC).[4] The pathway relies on a series of coordinated interactions between the cargo protein containing an NLS, soluble transport receptors, and components of the NPC.

The key players in this pathway are:

-

Cargo Protein: The protein to be imported, which must contain a specific NLS.

-

Importin α: An adaptor protein that directly recognizes and binds to the classical NLS (cNLS) of the cargo protein.[1][2]

-

Importin β: A transport receptor that binds to the importin α/cargo complex and mediates its translocation through the NPC.[1][2]

-

Ran GTPase: A small GTP-binding protein that exists in a GTP-bound state (Ran-GTP) in the nucleus and a GDP-bound state (Ran-GDP) in the cytoplasm. This gradient provides the directionality for nuclear import.[4][5]

-

Nuclear Pore Complex (NPC): A large protein complex embedded in the nuclear envelope that forms a selective gate for molecules moving between the cytoplasm and the nucleus.[6]

The classical import cycle proceeds as follows:

-

Cargo Recognition and Complex Formation: In the cytoplasm, importin α recognizes and binds to the NLS of the cargo protein.[1] This is followed by the binding of importin β to the importin α/cargo complex, forming a trimeric import complex.[1][5]

-

Translocation through the NPC: The importin β component of the complex interacts with nucleoporins (proteins of the NPC), facilitating the movement of the entire complex through the nuclear pore.[5][7]

-

Cargo Release in the Nucleus: Once inside the nucleus, the high concentration of Ran-GTP leads to its binding to importin β.[1][5] This binding induces a conformational change in importin β, causing the dissociation of the import complex and the release of the importin α/cargo complex.[1][2]

-

Final Cargo Dissociation: The release of the importin α/cargo complex is further facilitated by the binding of nuclear proteins like Nup2 and Cse1, which promote the dissociation of the cargo from importin α.[2]

-

Receptor Recycling: Importin β, now bound to Ran-GTP, is transported back to the cytoplasm. Similarly, importin α is recycled back to the cytoplasm by the export receptor Cse1 in a complex with Ran-GTP.[1][2] In the cytoplasm, Ran-GTP is hydrolyzed to Ran-GDP, releasing the importins for another round of import.

References

- 1. Nuclear Localization Signal and Protein Context both Mediate Importin α Specificity of Nuclear Import Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Evidence for Distinct Substrate Specificities of Importin α Family Members in Nuclear Protein Import - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversification of importin-α isoforms in cellular trafficking and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Evidence for Distinct Substrate Specificities of Importin α Family Members in Nuclear Protein Import | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The distribution of different classes of nuclear localization signals (NLSs) in diverse organisms and the utilization of the minor NLS-binding site inplantnuclear import factor importin-α - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of NLS (PKKKRKV) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of the nuclear localization signal (NLS) peptide, PKKKRKV, in its hydrochloride salt form. The information compiled herein is intended to support researchers and professionals in the effective handling, storage, and application of this widely used peptide in gene delivery and other therapeutic research areas.

The PKKKRKV sequence is a well-characterized NLS derived from the SV40 large T-antigen.[1] Its primary function is to mediate the transport of macromolecules into the cell nucleus, a critical step in many gene therapy and drug delivery strategies.[2][3] Understanding its physicochemical properties, such as solubility and stability, is paramount for ensuring experimental reproducibility and therapeutic efficacy.

Solubility Profile

Table 1: Predicted Solubility of NLS (PKKKRKV) Hydrochloride

| Solvent/Buffer System | Predicted Solubility | Rationale |

| Sterile Water | High | The peptide is highly polar due to multiple basic residues (Lys, Arg).[4][5] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | High | Expected to be readily soluble in common physiological buffers. |

| Dilute Acetic Acid (e.g., 10%) | High | Acidic conditions can further protonate the basic residues, enhancing solubility.[4][6] |

| Dimethyl Sulfoxide (DMSO) | Moderate to High | Generally a good solvent for many peptides, though aqueous solutions are preferred for this sequence. |

Experimental Protocol: Solubilization of Lyophilized this compound

This protocol provides a systematic approach to dissolving the lyophilized peptide.

-

Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation of moisture. Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]

-

Initial Dissolution Attempt: Add the desired volume of sterile, distilled water to the vial to achieve the target concentration. Vortex or sonicate the solution to aid dissolution.[7] For most applications, the peptide should dissolve readily in aqueous solutions.[4]

-

Addressing Poor Solubility: If the solution appears cloudy or contains visible particulates, sonication for a short period (10-20 seconds) may improve solubility.[5]

-